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molecular formula C11H9ClN2 B8621162 4-Chloro-3-(pyrid-3-yl)aniline

4-Chloro-3-(pyrid-3-yl)aniline

Cat. No. B8621162
M. Wt: 204.65 g/mol
InChI Key: ZECCDLLQKKWPCG-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

Tin(II) chloride (11.87 g, 62.6 mmol) was added portionwise over 5 min to a stirred mixture of 3-(2-chloro-5-nitrophenyl)pyridine (3.53 g, 15.1 mmol) in ethanol (100 ml) and 1,4-dioxane (100 ml) at 0° C. The mixture was then stirred overnight, gradually warming to room temperature, and then concentrated under reduced pressure. 20% Aqueous ammonia solution (200 ml) and ethanol (300 ml) were added and again the mixture concentrated under reduced pressure. Ethyl acetate (300 ml) was added and the mixture heated to reflux, the solids were filtered off and the process repeated twice more. The combined organic filtrates were concentrated under reduced pressure to yield the title compound (2.69 g, 87%): 1H NMR (360 MHz, CDCl3) δ 6.65-6.70 (2H, m), 7.26 (1H, dt, J 8.5, 1.1 Hz), 7.33 (1H, dd, J 7.8, 4.8 Hz), 7.77 (1H, dt, J 7.8, 1.9 Hz), 8.59 (1H, dd, J 4.8, 1.6 Hz), 8.66 (1H, d, J 1.8 Hz); MS (ES+) m/z 205, 207 (3:1) [M+H]+.
Quantity
11.87 g
Type
reactant
Reaction Step One
Name
3-(2-chloro-5-nitrophenyl)pyridine
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1>C(O)C.O1CCOCC1>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
11.87 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
3-(2-chloro-5-nitrophenyl)pyridine
Quantity
3.53 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C=1C=NC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
20% Aqueous ammonia solution (200 ml) and ethanol (300 ml) were added
CONCENTRATION
Type
CONCENTRATION
Details
again the mixture concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (300 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic filtrates were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(N)C=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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